![molecular formula C18H22ClN5O2S B12905017 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol CAS No. 3048-87-1](/img/structure/B12905017.png)
2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound with a unique structure that includes a purine base, a chlorobenzyl group, and a diethanolamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This intermediate is then reacted with thiourea to produce 2-chlorobenzylthiourea. The next step involves the cyclization of this intermediate with ethylenediamine to form the purine ring system. Finally, the diethanolamine moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl and purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance its binding affinity through hydrophobic interactions, while the diethanolamine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
- 2-[(2-Chlorobenzyl)thio]ethylamine
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is unique due to its combination of a purine base with a chlorobenzyl group and a diethanolamine moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
3048-87-1 |
|---|---|
分子式 |
C18H22ClN5O2S |
分子量 |
407.9 g/mol |
IUPAC 名称 |
2-[2-[6-[(2-chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-2-1-3-14(15)11-27-18-16-17(20-12-21-18)24(13-22-16)6-5-23(7-9-25)8-10-26/h1-4,12-13,25-26H,5-11H2 |
InChI 键 |
DZOKVCBQKOQRAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
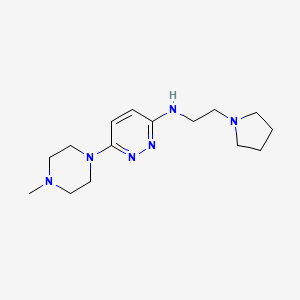
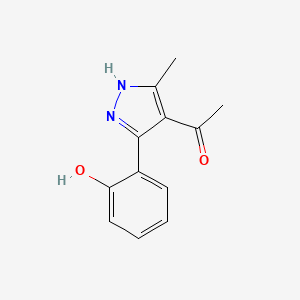
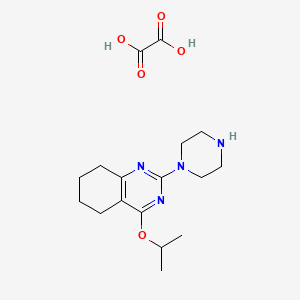
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
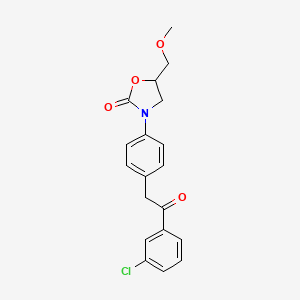
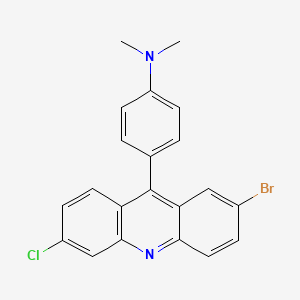


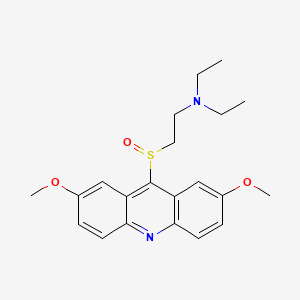
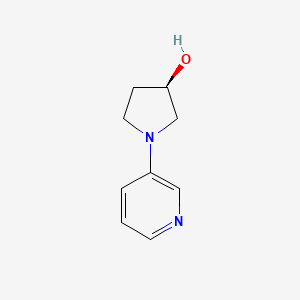


methyl}acetamide](/img/structure/B12904993.png)
